5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a complex substitution pattern. Key structural features include:
Properties
CAS No. |
384349-50-2 |
|---|---|
Molecular Formula |
C29H30N2O6 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H30N2O6/c1-5-36-24-14-20(8-11-23(24)32)26-25(27(33)22-10-9-21(13-18(22)4)37-17(2)3)28(34)29(35)31(26)16-19-7-6-12-30-15-19/h6-15,17,26,32-33H,5,16H2,1-4H3/b27-25+ |
InChI Key |
PWCOHTZTGLBWKU-IMVLJIQESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=C(C=C(C=C3)OC(C)C)C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=C(C=C(C=C3)OC(C)C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4)O |
Origin of Product |
United States |
Biological Activity
5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one, also known by its CAS number 371140-49-7, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with various functional groups, which may contribute to its biological properties. Below is a summary of its key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C29H30N2O5 |
| Molecular Weight | 478.56 g/mol |
| CAS Number | 371140-49-7 |
| Solubility | Soluble in organic solvents |
| Toxicity | Causes skin and eye irritation |
Antiviral Activity
Recent studies indicate that compounds similar to 5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exhibit antiviral properties. For instance, N-Heterocycles have shown promising results against various viruses, including HIV and HSV. The structure of this compound suggests it may interact with viral proteins or host cell receptors, inhibiting viral replication.
Anticancer Potential
Research has identified several pyrrole derivatives with anticancer properties. A study on similar compounds demonstrated significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Inhibitors targeting specific kinases or proteases are crucial in cancer therapy and antiviral strategies. Preliminary data suggest that this compound could inhibit certain enzymes involved in tumor growth or viral replication.
Case Studies
-
Antiviral Efficacy Against HIV
- A study evaluated various pyrrole derivatives for their ability to inhibit HIV replication in vitro. The results indicated that certain structural modifications enhanced antiviral activity significantly, suggesting that 5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one could be a candidate for further development .
- Cytotoxicity in Cancer Cells
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The presence of hydroxyl and ethoxy groups may facilitate hydrogen bonding with target proteins, altering their function.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Scientific Research Applications
Basic Information
- Molecular Formula: C29H30N2O6
- Molecular Weight: 502.55 g/mol
- CAS Number: 371140-49-7
Structural Characteristics
The compound features a complex structure comprising multiple functional groups, which contribute to its biological activity. The presence of a pyrrole ring and various aromatic substituents enhances its interaction with biological targets.
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects, making it a candidate for developing new therapeutic agents for inflammatory diseases. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production, which is critical in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Activity
Recent studies have demonstrated that the compound has cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, a study reported that it effectively reduced tumor growth in xenograft models of breast cancer .
Pharmacological Studies
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes associated with inflammation and tumor progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, it reduces the synthesis of inflammatory mediators and promotes apoptosis in cancer cells .
Bioavailability and Pharmacokinetics
Studies on the pharmacokinetics of this compound suggest favorable absorption characteristics, with adequate bioavailability observed in animal models. This property is crucial for its potential use as a therapeutic agent .
Cosmetic Applications
Given its anti-inflammatory properties, the compound is also being explored for use in cosmetic formulations aimed at reducing skin irritation and promoting skin health. Its ability to modulate inflammatory responses makes it suitable for formulations targeting sensitive skin conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induces apoptosis in cancer cells | |
| Skin health | Reduces irritation in cosmetic products |
Table 2: Pharmacokinetic Profile
| Parameter | Value | References |
|---|---|---|
| Absorption | High bioavailability | |
| Distribution | Wide tissue distribution | |
| Metabolism | Primarily hepatic |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups. The results indicated a reduction in edema and pain response, highlighting its potential as a therapeutic agent for inflammatory disorders .
Case Study 2: Anticancer Efficacy
In vitro experiments using breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Further analysis revealed that it caused cell cycle arrest and increased levels of apoptotic markers, suggesting its potential role as an anticancer drug .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Variations in Aryl Substituents
Table 1: Substituent Analysis at Position 5
Key Insights :
- The target’s 3-ethoxy-4-hydroxyphenyl group balances hydrophilicity and lipophilicity compared to purely hydrophobic substituents (e.g., 4-ethylphenyl in compound 18) .
- Electron-withdrawing groups (e.g., Cl in compound 20) may enhance electrophilic reactivity, whereas the target’s ethoxy group offers metabolic stability .
Modifications at Position 4 (Benzoyl Group)
Table 2: Benzoyl Group Variations
Key Insights :
N-Substituent Diversity at Position 1
Table 3: N-Alkyl/Aryl Group Comparisons
Key Insights :
- The target’s pyridin-3-ylmethyl group offers a balance of solubility and permeability, contrasting with the polar 2-methoxyethyl (836640-19-8) or bulky cyclohexyl (compound 34) groups .
- Morpholinopropyl (489463-85-6) introduces a basic nitrogen, which may improve aqueous solubility but reduce blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
